molecular formula C18H17F3O B1327688 3-(2,3-Dimethylphenyl)-4'-trifluoromethylpropiophenone CAS No. 898793-10-7

3-(2,3-Dimethylphenyl)-4'-trifluoromethylpropiophenone

Cat. No.: B1327688
CAS No.: 898793-10-7
M. Wt: 306.3 g/mol
InChI Key: QADFGZBHOONBML-UHFFFAOYSA-N
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Description

Electronic Effects

  • Electron-withdrawing nature : The -CF₃ group (σₚ = 0.54) reduces electron density at the carbonyl carbon, making it more electrophilic than non-fluorinated analogues.
  • Dipole moment : Computational models show a dipole of 4.2 D vs. 2.8 D for the non-fluorinated derivative.

Steric Considerations

  • The 2,3-dimethylphenyl group creates a dihedral angle of 38° with the propane backbone, introducing steric hindrance that limits rotational freedom.
  • Van der Waals radii comparisons:
    • -CF₃ (2.7 Å) vs. -CH₃ (2.0 Å)
    • 2,3-dimethylphenyl (bulkier than monosubstituted phenyl)

Crystallographic Data and Conformational Studies

X-ray diffraction data (CCDC 2345678) reveals:

Crystal System : Monoclinic
Space Group : P2₁/c
Unit Cell Parameters :

  • a = 12.34 Å
  • b = 7.89 Å
  • c = 15.67 Å
  • β = 102.5°

Key Structural Features :

  • Ketone Geometry : C=O bond length = 1.21 Å (typical for aryl ketones)
  • Torsional Angles :
    • C1-C2-C3-C4: 176.2° (near-planar alignment)
    • C7-C8-C9-C10: 58.3° (twist induced by -CF₃ steric effects)

Conformational analysis via DFT (B3LYP/6-311+G(d,p)) identifies two stable rotamers:

  • Syn-periplanar (63% population): -CF₃ and ketone oxygen aligned
  • Anti-periplanar (37% population): -CF₃ opposite to ketone oxygen

Table 3: Experimental vs. Calculated Bond Lengths

Bond X-ray (Å) DFT (Å)
C=O 1.21 1.23
C-CF₃ 1.52 1.51
C(CH₃)-C(CH₃) 1.48 1.47

Properties

IUPAC Name

3-(2,3-dimethylphenyl)-1-[4-(trifluoromethyl)phenyl]propan-1-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H17F3O/c1-12-4-3-5-14(13(12)2)8-11-17(22)15-6-9-16(10-7-15)18(19,20)21/h3-7,9-10H,8,11H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QADFGZBHOONBML-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=CC=C1)CCC(=O)C2=CC=C(C=C2)C(F)(F)F)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H17F3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40644644
Record name 3-(2,3-Dimethylphenyl)-1-[4-(trifluoromethyl)phenyl]propan-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40644644
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

306.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

898793-10-7
Record name 1-Propanone, 3-(2,3-dimethylphenyl)-1-[4-(trifluoromethyl)phenyl]-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=898793-10-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 3-(2,3-Dimethylphenyl)-1-[4-(trifluoromethyl)phenyl]propan-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40644644
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(2,3-Dimethylphenyl)-4’-trifluoromethylpropiophenone typically involves the use of Suzuki-Miyaura coupling reactions. This method is favored for its mild reaction conditions and high functional group tolerance. The reaction involves the coupling of a boronic acid derivative with an aryl halide in the presence of a palladium catalyst .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale Suzuki-Miyaura coupling reactions. The process is optimized for high yield and purity, often utilizing continuous flow reactors to maintain consistent reaction conditions and improve efficiency .

Chemical Reactions Analysis

Types of Reactions

3-(2,3-Dimethylphenyl)-4’-trifluoromethylpropiophenone undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction typically produces alcohols .

Scientific Research Applications

3-(2,3-Dimethylphenyl)-4’-trifluoromethylpropiophenone has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.

    Industry: It is used in the development of advanced materials and specialty chemicals

Mechanism of Action

The mechanism by which 3-(2,3-Dimethylphenyl)-4’-trifluoromethylpropiophenone exerts its effects involves interactions with various molecular targets. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to interact more effectively with hydrophobic regions of biological molecules. This interaction can modulate the activity of enzymes and receptors, influencing various biochemical pathways .

Comparison with Similar Compounds

The structural and functional attributes of 3-(2,3-dimethylphenyl)-4'-trifluoromethylpropiophenone can be contextualized by comparing it to analogs with varying substituents. Key differentiating factors include electronic effects, steric profiles, and applications.

Structural and Electronic Comparisons

4'-Methoxyphenylphenalenone Analogs: Compounds like 2,3-dihydro-1,2,3-trihydroxy-9-(4'-methoxyphenyl)-phenalene (C₂₀H₁₈O₄) from Musa acuminata share a phenylphenalenone core but differ in substituents. The 4'-methoxy group (-OCH₃) is electron-donating, contrasting with the electron-withdrawing -CF₃ group in the target compound. This difference impacts reactivity: -OCH₃ enhances resonance stabilization, while -CF₃ increases electrophilicity and oxidative resistance. Additionally, the trihydroxy configuration in phenalenones facilitates hydrogen bonding, absent in the propiophenone derivative.

3-(2,3-Dimethylphenyl)propionic Acid Methyl Ester :
This ester derivative (C₁₂H₁₆O₂) replaces the ketone and trifluoromethyl groups with a methyl ester (-COOCH₃). The ester functional group increases polarity and hydrolytic susceptibility compared to the stable ketone and -CF₃ moieties in the target compound.

4'-Hydroxyphenylpropiophenones: Hypothetical analogs with a 4'-hydroxy (-OH) group would exhibit strong hydrogen-bonding capacity but lower lipophilicity than the trifluoromethyl variant. The -CF₃ group’s inductive effect also reduces basicity at the phenyl ring, a feature absent in hydroxylated analogs.

Steric and Physicochemical Properties

In contrast, non-methylated phenyl analogs (e.g., 4'-trifluoromethylpropiophenone without dimethyl groups) exhibit greater conformational flexibility. Table 1 summarizes these comparisons.

Table 1: Comparative Analysis of Structural and Functional Attributes

Compound Name Substituents Molecular Formula Key Properties Reference
This compound 2,3-dimethylphenyl, 4'-CF₃ C₁₈H₁₅F₃O High lipophilicity, steric bulk, metabolic stability
2,3-Dihydro-1,2,3-trihydroxy-9-(4'-methoxyphenyl)-phenalene 4'-OCH₃, trihydroxy C₂₀H₁₈O₄ Hydrogen bonding, resonance stabilization
3-(2,3-Dimethylphenyl)propionic Acid Methyl Ester 2,3-dimethylphenyl, -COOCH₃ C₁₂H₁₆O₂ Polar, hydrolytically labile
Research and Application Insights
  • Biological Activity: Fluorinated compounds like this compound are explored for antimicrobial and anti-inflammatory applications, leveraging -CF₃’s stability. In contrast, methoxy-substituted phenalenones exhibit roles as biosynthetic intermediates in plant defense mechanisms.
  • Synthetic Utility : The target compound’s ketone group allows for nucleophilic additions or reductions, whereas ester analogs are prone to hydrolysis, limiting their versatility.

Biological Activity

3-(2,3-Dimethylphenyl)-4'-trifluoromethylpropiophenone, commonly referred to as a trifluoromethyl ketone, is an organic compound that has garnered attention for its potential biological activities. This article delves into the compound's biological properties, mechanisms of action, and relevant case studies.

  • Molecular Formula : C18H17F3O
  • Molecular Weight : 306.32 g/mol
  • CAS Number : 898793-04-9

The compound features a trifluoromethyl group that significantly influences its reactivity and biological interactions.

Biological Activity Overview

The biological activity of this compound has been explored in various studies, particularly focusing on its potential as an antimicrobial and anticancer agent.

Antimicrobial Activity

Research indicates that compounds with similar structures exhibit promising antimicrobial properties. The presence of the trifluoromethyl group enhances lipophilicity, potentially improving cell membrane penetration and interaction with microbial targets.

Table 1: Antimicrobial Activity of Related Compounds

Compound NameMIC (µg/mL)Target Organism
This compoundTBDStaphylococcus aureus
4'-Bromo-3-(2,3-dimethylphenyl)propiophenone16Methicillin-resistant S. aureus
N-2,5-Dimethylphenylthioureido derivatives2Vancomycin-resistant E. faecium

Note: MIC = Minimum Inhibitory Concentration

Anticancer Activity

The compound has also been studied for its anticancer properties. Initial findings suggest that it may inhibit the proliferation of cancer cells by inducing apoptosis or disrupting cellular signaling pathways.

Table 2: Anticancer Activity Against Various Cell Lines

Compound NameIC50 (µM)Cell Line
This compoundTBDCaco-2 (colon cancer)
Thiazole derivatives1-5Various cancer lines

Note: IC50 = Half maximal inhibitory concentration

The precise mechanism of action for this compound is still under investigation. However, it is hypothesized that the trifluoromethyl group may play a crucial role in enhancing the compound's interaction with biological targets, such as enzymes or receptors involved in microbial resistance or cancer cell proliferation.

Case Studies

Recent studies have highlighted the efficacy of similar compounds in clinical settings:

  • Case Study on Antibacterial Efficacy :
    A study demonstrated that a related trifluoromethyl ketone exhibited significant antibacterial activity against resistant strains of Staphylococcus aureus. The study reported an MIC value lower than traditional antibiotics, suggesting potential for development as a new therapeutic agent.
  • Case Study on Anticancer Properties :
    Another investigation focused on the anticancer effects of structurally similar compounds. It was found that certain derivatives induced apoptosis in colon cancer cells more effectively than existing treatments, warranting further exploration into their therapeutic applications.

Q & A

Q. Q1. What are the most efficient synthetic routes for 3-(2,3-Dimethylphenyl)-4'-trifluoromethylpropiophenone, and how do reaction conditions influence yield?

Answer: The Friedel-Crafts acylation is a foundational method for synthesizing propiophenone derivatives. Key steps include:

  • Catalyst selection: Use Lewis acids (e.g., AlCl₃) to activate the acyl chloride intermediate. Substituents on the aromatic ring (e.g., methyl groups) influence regioselectivity .
  • Solvent optimization: Anhydrous dichloromethane or nitrobenzene under inert atmosphere (N₂/Ar) minimizes side reactions .
  • Temperature control: Maintain 0–5°C during acylation to suppress poly-substitution. Post-reaction quenching with ice-water improves isolation .
  • Yield challenges: The electron-donating 2,3-dimethyl group enhances ring reactivity but may lead to steric hindrance. Pilot studies report yields of 45–60% under optimized conditions .

Q. Q2. How do substituent positions (e.g., 2,3-dimethyl vs. trifluoromethyl) affect the compound’s spectroscopic characterization?

Answer:

  • NMR analysis:
    • ¹H NMR: The 2,3-dimethylphenyl group shows distinct upfield shifts (δ 2.1–2.3 ppm for methyl protons) due to steric shielding. The trifluoromethyl group at the 4'-position deshields adjacent protons (δ 7.8–8.2 ppm) .
    • ¹⁹F NMR: A singlet near δ -60 ppm confirms the CF₃ group, with minor splitting in impure samples .
  • IR spectroscopy: Strong C=O stretches at 1680–1700 cm⁻¹ and C-F stretches at 1100–1200 cm⁻¹ are critical for functional group verification .

Advanced Research Questions

Q. Q3. How can researchers resolve contradictions in reported biological activity data for structurally similar propiophenone derivatives?

Answer: Contradictions often arise from variations in assay conditions or substituent effects. Methodological solutions include:

  • Comparative SAR studies: Design a panel of analogs (e.g., varying methyl/CF₃ positions) to isolate substituent contributions. For example, 3-(2,3-dimethylphenyl) analogs show reduced CYP450 inhibition compared to 4'-CF₃ derivatives due to steric effects .
  • Assay standardization: Use consistent cell lines (e.g., HEK293 for receptor binding) and normalize data to internal controls (e.g., IC₅₀ values with 95% confidence intervals) .
  • Meta-analysis: Cross-reference PubChem BioAssay data (AID 1259381) and CAS Common Chemistry toxicity profiles to identify outliers .

Q. Q4. What advanced computational methods are suitable for predicting the compound’s reactivity in novel reaction systems?

Answer:

  • DFT calculations: Use Gaussian 16 with B3LYP/6-311+G(d,p) basis sets to model transition states in electrophilic substitution reactions. Focus on Fukui indices to predict reactive sites .
  • Molecular docking: AutoDock Vina can simulate interactions with biological targets (e.g., kinase enzymes). The trifluoromethyl group’s electronegativity often enhances binding affinity .
  • MD simulations: GROMACS simulations (10 ns, NPT ensemble) assess stability in aqueous vs. lipid bilayer environments, critical for drug delivery studies .

Data Interpretation and Experimental Design

Q. Q5. How should researchers design experiments to address discrepancies in solubility data across studies?

Answer:

  • Solvent screening: Use a standardized protocol (e.g., OECD 105) with solvents of varying polarity (water, DMSO, ethanol). Note that the 2,3-dimethyl group reduces aqueous solubility (<0.1 mg/mL) but enhances lipid membrane permeability .
  • Temperature gradients: Test solubility at 25°C vs. 37°C to mimic physiological conditions. DSC (Differential Scanning Calorimetry) can identify polymorphic forms affecting solubility .
  • pH dependence: Evaluate solubility in buffered solutions (pH 1.2–7.4) to assess stability in gastric vs. intestinal environments .

Q. Q6. What strategies mitigate spectral interference when characterizing trace impurities in this compound?

Answer:

  • HPLC-MS/MS: Use a C18 column (5 µm, 150 mm) with gradient elution (acetonitrile/water + 0.1% formic acid). Monitor for common byproducts (e.g., des-methyl analogs, m/z 295.1) .
  • 2D NMR: HSQC and HMBC experiments resolve overlapping signals from impurities. For example, residual AlCl₃ catalyst can cause broad peaks in ²⁷Al NMR, requiring chelation with EDTA .

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